2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
CAS No.: 1775448-11-7
Cat. No.: VC4214314
Molecular Formula: C17H19N3O4
Molecular Weight: 329.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775448-11-7 |
|---|---|
| Molecular Formula | C17H19N3O4 |
| Molecular Weight | 329.356 |
| IUPAC Name | 2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
| Standard InChI | InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
| Standard InChI Key | GSHSPXJHMQTAPU-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Introduction
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring fused with a tetrahydrofuran moiety and an acetamide side chain, which are crucial for its potential biological activities. The compound's structure includes functional groups typical of amides and diketones, contributing to its pharmacological properties.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the available literature, but it can be inferred from its structural components.
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Molecular Weight: Approximately 329.36 g/mol.
Structural Components
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Pyrimidine Ring: Central to its structure, contributing to its classification as a pyrimidine derivative.
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Tetrahydrofuran Moiety: Fused with the pyrimidine ring, adding complexity to its structure.
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Acetamide Side Chain: Attached to the tetrahydrofuro[3,4-d]pyrimidine core, influencing its reactivity and biological activity.
Synthesis
The synthesis of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions. These reactions often require specific conditions, including temperature control, pH adjustment, and the presence of catalysts to facilitate cyclization and the formation of the tetrahydrofuro and pyrimidine rings.
Potential Biological Activities
While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest potential biological activities. Experimental studies, such as enzyme assays or receptor binding studies, would be necessary to confirm these hypotheses.
Current Status
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The compound's potential applications are speculative at this stage, with no extensive research findings available.
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Further studies are needed to explore its pharmacological properties and potential therapeutic uses.
Future Research Directions
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In Vitro and In Vivo Studies: Necessary to assess its biological activity and potential toxicity.
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Structure-Activity Relationship (SAR) Studies: Could provide insights into how modifications to its structure affect its biological activity.
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